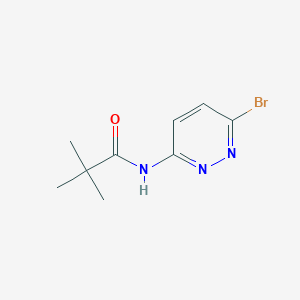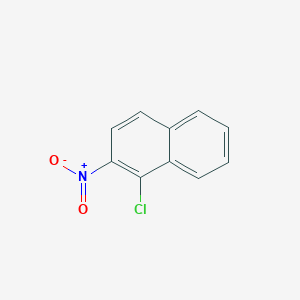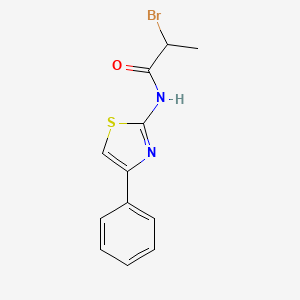
3,5-Dihydroxycinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxycinnamic acid, also known as this compound, is a hydroxycinnamic acid derivative. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a propenoic acid side chain. It is a naturally occurring phenolic compound found in various plants and is known for its antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dihydroxyphenyl)prop-2-enoic acid typically involves the condensation of 3,5-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from plant sources or via chemical synthesis. The extraction method involves isolating the compound from plant materials such as coffee beans or tea leaves, where it is present in the form of chlorogenic acid .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
3,5-Dihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and as a biomarker for whole grain wheat intake.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dihydroxyphenyl)prop-2-enoic acid involves its antioxidant properties. The compound can scavenge free radicals through proton-coupled electron transfer, primarily mediated by the ortho-diphenol (catechol) moiety. This mechanism helps in reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
- 3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (Caffeic acid)
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid)
Comparison:
- Caffeic Acid: Similar antioxidant properties but differs in the position of hydroxyl groups on the phenyl ring.
- Ferulic Acid: Contains a methoxy group, which enhances its stability and antioxidant capacity compared to 3-(3,5-dihydroxyphenyl)prop-2-enoic acid .
3,5-Dihydroxycinnamic acid stands out due to its unique hydroxylation pattern, which influences its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H8O4 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
3-(3,5-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13) |
Clave InChI |
MFFCZSWTQMCKFP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Heptanol, 7-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8663690.png)




